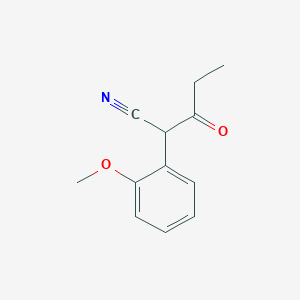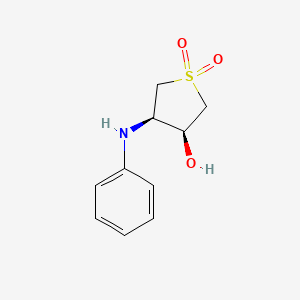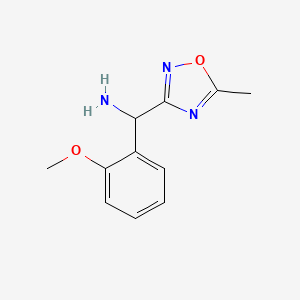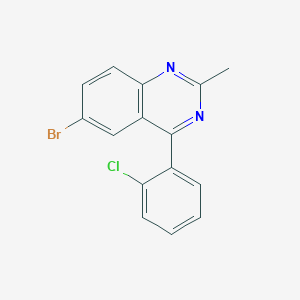
2-(2-Methoxyphenyl)-3-oxopentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Metoxifenil)-3-oxopentanonirilo es un compuesto orgánico que pertenece a la clase de cetonas aromáticas. Se caracteriza por la presencia de un grupo metoxilo unido a un anillo fenilo, que está conectado a un grupo nitrilo y a un grupo funcional cetona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2-metoxifenil)-3-oxopentanonirilo típicamente involucra la reacción de 2-metoxibenzaldehído con un nitrilo adecuado y un precursor de cetona. Un método común es la condensación de Knoevenagel, donde el 2-metoxibenzaldehído reacciona con malononitrilo en presencia de una base como la piperidina. La reacción se lleva a cabo en condiciones suaves, generalmente a temperatura ambiente, para producir el producto deseado.
Métodos de producción industrial
La producción industrial de 2-(2-metoxifenil)-3-oxopentanonirilo puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2-Metoxifenil)-3-oxopentanonirilo sufre diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas primarias o el grupo cetona en alcoholes secundarios.
Sustitución: Las reacciones de sustitución aromática electrófila pueden introducir diferentes sustituyentes en el anillo fenilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan con frecuencia.
Sustitución: Los reactivos como el bromo (Br2) y el ácido sulfúrico (H2SO4) se utilizan para las reacciones de bromación y sulfonación, respectivamente.
Principales productos formados
Oxidación: Ácidos carboxílicos y aldehídos.
Reducción: Aminas primarias y alcoholes secundarios.
Sustitución: Derivados bromados y sulfonados.
Aplicaciones Científicas De Investigación
2-(2-Metoxifenil)-3-oxopentanonirilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos, incluyendo fármacos y agroquímicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como candidato a fármaco para tratar diversas enfermedades.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-(2-metoxifenil)-3-oxopentanonirilo involucra su interacción con dianas moleculares y vías específicas. Por ejemplo, en los sistemas biológicos, puede inhibir ciertas enzimas o receptores, lo que lleva a efectos terapéuticos. Las dianas moleculares y vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
2-Metoxifenil isocianato: Se utiliza como reactivo en la síntesis orgánica.
2-(2-Metoxifenil)benzoxazol: Exhibe propiedades fotofísicas similares, pero carece de grandes desplazamientos de Stokes.
Tris(2-metoxifenil)fosfina: Se utiliza como ligando en la catálisis.
Unicidad
2-(2-Metoxifenil)-3-oxopentanonirilo es único debido a su combinación específica de grupos funcionales, lo que le confiere reactividad y aplicaciones potenciales distintas. Su capacidad de sufrir diversas transformaciones químicas lo convierte en un compuesto versátil en la síntesis orgánica y la investigación.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C12H13NO2/c1-3-11(14)10(8-13)9-6-4-5-7-12(9)15-2/h4-7,10H,3H2,1-2H3 |
Clave InChI |
BRPLMIBVDOJEOA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C#N)C1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B12122046.png)
![1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B12122052.png)
![Benzoic acid, 2-[[[2-(4-fluorophenyl)ethyl]amino]carbonyl]-](/img/structure/B12122061.png)

![5-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12122077.png)
![N-(2,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122085.png)
![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B12122103.png)

![2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12122109.png)

![9-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12122122.png)


![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12122138.png)
